8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione: is a chemical compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves the bromination of a purine derivative followed by the introduction of the methoxyethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Derivatives of purine are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Research is ongoing to explore these activities in more detail .
Medicine: In medicine, purine derivatives are of interest for their potential therapeutic applications.
Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to naturally occurring purines. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 7-(2-Methoxyethyl)-3-methyl-8-(propylthio)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Ethoxyethyl)-3-methyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
- 8-(Isobutylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: The uniqueness of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxyethyl group differentiates it from other purine derivatives, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICZHWKTAANUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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